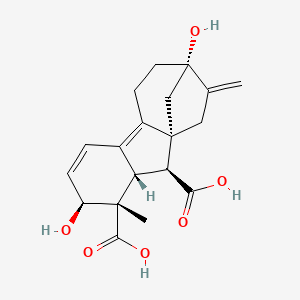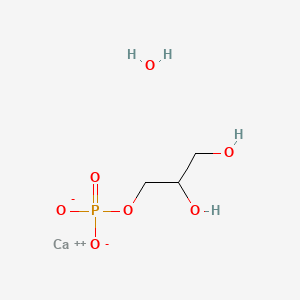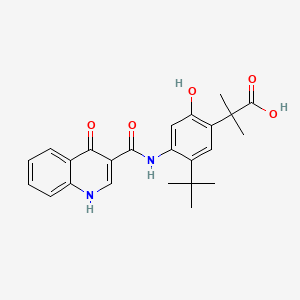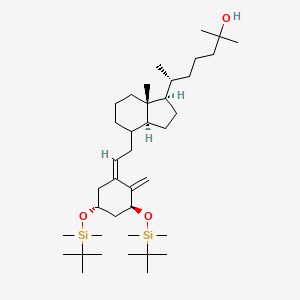
Gabapentin-D10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabapentin-D10 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic nature .
Wirkmechanismus
Target of Action
Gabapentin-D10, like its parent compound Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . This subunit is an auxiliary component of the channels and plays a crucial role in the regulation of calcium ion flow across cell membranes, which is vital for the transmission of electrical signals in neurons .
Mode of Action
This compound binds specifically to the α2δ-1 subunit, modulating its activity . This binding inhibits the trafficking of α1 pore-forming units of calcium channels (particularly N-type) from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion (DRG) neurons and dorsal horn neurons . This action results in a decrease in calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thus decreasing neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of voltage-gated calcium channels. By binding to the α2δ-1 subunit, this compound inhibits the activity of these channels, particularly the N-type . This action disrupts the normal flow of calcium ions, which are crucial for the release of neurotransmitters from nerve terminals. As a result, the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn is blunted .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Gabapentin. Its half-life is approximately 5-7 hours . Gabapentin has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated calcium channels, this compound decreases the release of excitatory neurotransmitters, thereby suppressing excessive neuronal firing . This leads to its therapeutic effects in conditions such as peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness can be affected by the patient’s metabolic rate, the presence of other medications, and individual variations in drug metabolism and excretion . Furthermore, this compound is suitable for GC/MS or LC/MS testing or isotope dilution methods in various environments, including forensic analysis, clinical toxicology, pain prescription monitoring, or urine drug testing .
Biochemische Analyse
Biochemical Properties
Gabapentin-D10, like Gabapentin, interacts with various enzymes and proteins. It shares structural similarities with the neurotransmitter gamma-aminobutyric acid (GABA), which is regarded as one of the main inhibitory neurotransmitters in the mammalian central nervous system (CNS) .
Cellular Effects
It is known that Gabapentin, the parent compound, influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Gabapentin, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
An ultrafast SPE/MS/MS system capable of analyzing samples with cycle times of less than 25 seconds has been developed for Gabapentin, the parent compound .
Dosage Effects in Animal Models
The method developed for Gabapentin, the parent compound, has been successfully applied to the analysis of gabapentin in plasma samples from bio-equivalence study .
Metabolic Pathways
Gabapentin, the parent compound, is known to interact with various enzymes and cofactors .
Transport and Distribution
Gabapentin, the parent compound, is known to interact with various transporters and binding proteins .
Subcellular Localization
Gabapentin, the parent compound, is known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-D10 involves the incorporation of deuterium into the gabapentin molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically occurs under mild conditions to prevent degradation of the gabapentin structure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: Gabapentin-D10 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the conversion of gabapentin-lactam back to this compound.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Gabapentin-Lactam: Formed through oxidation.
Substituted Gabapentin Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Gabapentin-D10 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of gabapentin in biological samples.
Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin by providing a stable isotopic reference.
Neuroscience: Used in research on epilepsy and neuropathic pain to understand the drug’s mechanism of action and efficacy.
Drug Development: Assists in the development of new gabapentin analogs with improved therapeutic profiles.
Vergleich Mit ähnlichen Verbindungen
Gabapentin-D10 is compared with other similar compounds such as:
Gabapentin: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.
Pregabalin: Another gabapentinoid with a similar mechanism of action but higher potency and different binding affinities.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase, leading to increased GABA levels in the brain.
Uniqueness: this compound’s uniqueness lies in its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings .
Eigenschaften
CAS-Nummer |
1126623-20-8 |
|---|---|
Molekularformel |
C9H7D10NO2 |
Molekulargewicht |
181.29 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
60142-96-3 (unlabelled) |
Tag |
Gabapentin |
Herkunft des Produkts |
United States |
Q1: What is the role of Gabapentin-D10 in the research study?
A1: this compound serves as an internal standard in the LC-MS/MS method developed to quantify Gabapentin and Buprenorphine in human serum []. The use of a stable isotope-labeled internal standard like this compound helps improve the accuracy and reliability of the analysis by accounting for variations during sample preparation and ionization.
Q2: Why is a rapid and sensitive method for quantifying Gabapentin and Buprenorphine in human serum clinically relevant?
A2: Gabapentin is being investigated as a potential opioid-sparing medication for pain management and in treating opioid withdrawal []. Buprenorphine is a partial opioid agonist used in managing opioid use disorder and chronic pain. Monitoring the levels of these drugs in patients' serum is crucial to ensure therapeutic efficacy and minimize potential drug interactions or adverse events. The development of a rapid LC-MS/MS method with a 2-minute runtime allows for efficient therapeutic drug monitoring [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)



![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)



![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

